molecular formula C8H5BrN2O B11880926 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B11880926
M. Wt: 225.04 g/mol
InChI Key: KNQICPFPDHNHGQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination of imidazo[1,2-a]pyridine followed by formylation to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.

    Reduction: 6-Bromoimidazo[1,2-a]pyridine-8-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecular scaffold.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-3-6(5-12)8-10-1-2-11(8)4-7/h1-5H

InChI Key

KNQICPFPDHNHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C=O)Br

Origin of Product

United States

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